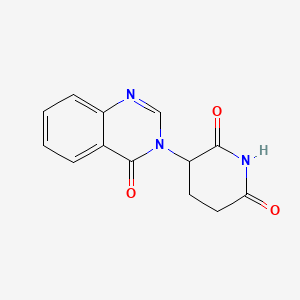![molecular formula C13H11N5O B11859332 N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is a complex organic compound that features an imidazo[4,5-b]pyridine moiety fused with a benzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, which is then subjected to alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[4,5-b]pyridine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can introduce various functional groups to the imidazo[4,5-b]pyridine core .
Scientific Research Applications
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as a modulator of GABA A receptors, influencing various cellular pathways necessary for the proper functioning of cells . It can also inhibit specific enzymes involved in metabolic processes, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: A core structure similar to the compound , known for its biological activities.
Imidazo[4,5-c]pyridine: Another isomeric form with similar properties but different structural arrangement.
Imidazo[1,5-a]pyridine: Known for its use in various medicinal applications.
Uniqueness
N’-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide is unique due to the presence of the N’-hydroxy group and the benzenecarboximidamide moiety, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H11N5O |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-1-4-9(7-8)12-16-10-5-2-6-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
InChI Key |
ACUWNHCIYUAHPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11859252.png)









![4-[(4-Methylphenyl)sulfanyl]quinazoline](/img/structure/B11859320.png)


![tert-Butyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B11859335.png)
